17-Deoxycortolonic acid

Description

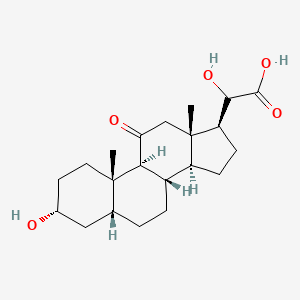

Structure

3D Structure

Properties

CAS No. |

60918-94-7 |

|---|---|

Molecular Formula |

C21H32O5 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-hydroxy-2-[(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

InChI |

InChI=1S/C21H32O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h11-15,17-18,22,24H,3-10H2,1-2H3,(H,25,26)/t11-,12-,13+,14+,15-,17-,18?,20+,21+/m1/s1 |

InChI Key |

AZHUSSGWDVTGEL-PLBLQAHQSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(C(=O)O)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(C(=O)O)O)C)O |

Synonyms |

17-deoxycortolonic acid 3 alpha,20-dihydroxy-11-oxo-5 beta-pregnan-21-oic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 17 Deoxycortolonic Acid

Precursor-Product Relationships in Biological Systems

The identification of the primary substrate is fundamental to understanding any metabolic pathway. For 17-Deoxycortolonic acid, research has pinpointed a principal precursor while also investigating other related steroids.

The existence of a 17-deoxygenation pathway in human metabolism was firmly established through the isolation of 17-deoxy metabolites from individuals administered cortisol. nih.govoup.comoup.com Research has identified this compound, specifically its two stereoisomers, as a definitive metabolic product of cortisol. nih.govoup.comresearchgate.netresearchgate.net This metabolic conversion demonstrates that the complex enzymatic machinery in the human body can modify the core structure of cortisol beyond the more common reductions and conjugations, leading to the formation of these 17-deoxy acidic metabolites. oup.com

Table 1: Precursor-Product Relationship

| Primary Precursor | Metabolic Product |

| Cortisol | This compound |

To confirm the specificity of the metabolic pathway, investigations were conducted to determine if other structurally similar steroids could also serve as precursors. A key study examined corticosterone (B1669441), a major glucocorticoid that lacks the 17α-hydroxyl group present in cortisol. oup.com To ensure the administered 14C-cortisol was not contaminated with corticosterone, the sample was rigorously purified and analyzed, showing negligible amounts of corticosterone acetate (B1210297). oup.com The results of this investigation demonstrated that corticosterone is a poor precursor for the C-21 acids, indicating that the 17-deoxy acids isolated were derived specifically from cortisol and not from corticosterone contamination. oup.com This finding underscores the importance of the 17-hydroxy group on the initial substrate for this particular metabolic pathway.

Cortisol as the Primary Biological Precursor

Enzymatic Mechanisms of 17-Deoxygenation

The conversion of cortisol to this compound is not a single reaction but a multi-step process involving several enzymatic activities and key chemical intermediates.

A critical step in the 17-deoxygenation of cortisol is the formation of an enol aldehyde intermediate. nih.gov This type of intermediate is a known product of corticosteroid degradation under acidic conditions, a process called the Mattox rearrangement. nih.govresearchgate.net In the biological context, research has identified 11β,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al as a key intermediate in the conversion of cortisol to a 17-deoxy-21-oic acid. researchgate.netnih.gov Studies using tritium-labeled enol aldehyde incubated with mouse liver homogenates confirmed its role in the pathway. nih.gov The findings support the hypothesis that metabolic 17-dehydroxylation of cortisol proceeds via this enol aldehyde intermediate. nih.gov

A defining characteristic of the 17-deoxygenation pathway is its stereospecificity. The metabolic process yields two distinct isomers of this compound: the 20α- and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acid. nih.govoup.comoup.com The formation of these isomers is determined by the enzymatic reduction of a carbonyl group at the C-20 position. This reduction is catalyzed by specific 20α- and 20β-hydroxysteroid dehydrogenases (HSDs). mdpi.com

The stereospecificity extends to the conversion of the enol aldehyde intermediate. Research has shown that the cis and trans isomers of the enol aldehyde are metabolized differently. The cis isomer of 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al is a quantitatively significant metabolite, while the trans isomer does not appear to undergo conversion to the final acid products. nih.gov This indicates that the enzymatic conversion of the enol aldehyde to the hydroxy acid is highly stereospecific. nih.gov The identity of the 20α and 20β isomers was confirmed through detailed analysis of their nuclear magnetic resonance (NMR) and mass spectra. oup.com

Table 2: NMR Spectral Data for Methyl Esters of this compound Isomers

| Isomer | H-18 (CH₃) | H-19 (CH₃) | H-21 (CO₂CH₃) | H-20 |

| Isomer A (20α) | 0.71 | 1.15 | 3.76 | 4.09 (doublet, J=10Hz) |

| Isomer B (20β) | 0.73 | 1.15 | 3.74 | 4.00 (doublet, J=5Hz) |

Data derived from a study on the isolated methyl esters of the 20α and 20β isomers. oup.com

Role of Enol Aldehyde Intermediates (e.g., 11β,20-dihydroxy-3-oxo-5β-pregn-4,17(20)-dien-21-al)

Proposed Biological Pathway Elucidation

The existence of a 17-deoxylation pathway in cortisol metabolism was established through the isolation and identification of two 17-deoxy metabolites from human urine: the 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids. oup.comnih.govoup.com The identification of these compounds was confirmed through nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry of their methyl esters, and reverse isotope dilution. oup.comnih.gov

The proposed mechanism for the formation of 17-deoxy, 21-carboxylic acids from cortisol involves a series of transformations similar to the Mattox rearrangement. oup.comlookchem.com The key intermediate in this biotransformation is an enol aldehyde. lookchem.comcolab.ws

The proposed pathway is as follows:

Enolization: The process is thought to be initiated by an enolase, leading to the formation of an enol intermediate from the dihydroxyacetone side chain of a cortisol metabolite. oup.comlookchem.com

Dehydration and Mattox Rearrangement: The steroid side chain undergoes dehydration, leading to the formation of a corresponding enol aldehyde. lookchem.com This step is a key feature of the Mattox rearrangement, which is a known degradation pathway for corticosteroids under acidic conditions. lookchem.comnih.govscirp.org The enol aldehyde, specifically the Z-isomer, has been proposed as the direct precursor to the 17-deoxy acids. lookchem.com

Oxidation: A hydroxy aldehyde dehydrogenase enzyme then acts on the enol aldehyde intermediate to form the final this compound. oup.com

An alternative, less likely pathway was also considered, which would involve the dehydrogenation of the D-ring to create a Δ¹⁷,²⁰ intermediate that is subsequently reduced to the hydroxy acid. oup.com However, evidence from in vitro studies supports the pathway involving the enol aldehyde intermediate. lookchem.comcolab.ws

The 17-deoxylation pathway presents a unique modification when compared to the primary routes of steroid hormone metabolism. Generally, the metabolism of major steroid hormones like androgens, estrogens, and corticosteroids is directed towards increasing polarity to facilitate excretion. researchgate.netresearchgate.net This is typically achieved by:

Introduction of new hydroxyl groups. researchgate.netresearchgate.net

Reduction of existing carbonyl groups to hydroxyls. researchgate.netresearchgate.net

Conjugation of the resulting steroid alcohols with sulfuric or glucuronic acids. researchgate.netresearchgate.net

The 17-deoxylation pathway is distinct because it involves the removal of a hydroxyl group, which is counterintuitive to the general trend of increasing hydroxylation. While other pathways, such as the formation of androgens from progestogens, involve the cleavage of the C17-C20 bond by 17,20-lyase, the complete removal of the 17-hydroxyl group while retaining the C21 carbon as a carboxylic acid is a less common transformation. researchgate.net The formation of this compound is more akin to a degradation or detoxification pathway that proceeds through a reactive intermediate, the enol aldehyde, which is also a known chemical degradant of corticosteroids. lookchem.comscirp.orgscirp.org

Detailed Steps of the 17-Deoxylation Pathway

In Vitro Models for Studying this compound Formation

To investigate the proposed metabolic pathway, researchers have utilized various in vitro systems, primarily focusing on liver tissues, which are the main site of cortoic acid formation. oup.com

In vitro metabolism studies using mouse liver homogenates have provided significant support for the proposed 17-deoxylation pathway. lookchem.comcolab.ws Key findings from these studies include:

When tritium-labeled F enol aldehyde (the proposed intermediate) was incubated with mouse liver homogenates, 11β,20-dihydroxy-3-oxopregna-4-en-21-oic acid, a 17-deoxy-21-oic acid, was identified as a quantitatively significant metabolite. colab.ws

These studies demonstrated that the conversion of the enol aldehyde to the hydroxy acid is stereospecific. The Z-isomer (cis) of the enol aldehyde was converted to 17-deoxy acids, whereas the E-isomer (trans) did not undergo this metabolic conversion. lookchem.comcolab.ws

This stereospecificity strongly suggests an enzyme-catalyzed reaction and supports the hypothesis that the metabolic 17-dehydroxylation of cortisol proceeds via an enol aldehyde intermediate. lookchem.comcolab.ws

The enzymes involved, such as an enolase and a hydroxy aldehyde dehydrogenase, have been isolated from the liver, further corroborating its role as the site of this metabolic conversion. oup.com

Table 1: Summary of In Vitro Liver Homogenate Study Findings

| Substrate | In Vitro System | Key Finding | Reference |

|---|---|---|---|

| [1,2-³H]F enol aldehyde (Z-isomer) | Mouse liver homogenate | Converted into 17-deoxy acids. | lookchem.com |

| [1,2-³H]F enol aldehyde (E-isomer) | Mouse liver homogenate | Metabolic conversion to acid metabolites did not occur. | colab.ws |

The Mattox rearrangement, a process involving the acid-catalyzed β-elimination of water from the dihydroxyacetone side chain, is central to understanding the formation of the enol aldehyde intermediate. nih.govscirp.orgscirp.org While initially described as an acid-catalyzed chemical reaction, a variation has been found to occur under alkaline conditions for 17,21-diesters of corticosteroids. lookchem.comnih.gov

Acidic Conditions: Under acidic conditions, corticosteroids like betamethasone (B1666872) and dexamethasone (B1670325) undergo the Mattox rearrangement to form E- and Z-isomers of the corresponding enol aldehyde. lookchem.comnih.gov

Alkaline Conditions: A variation of this pathway occurs for 17,21-diesters of these corticosteroids under alkaline conditions, also yielding enol aldehydes, though often with different E/Z isomer ratios. lookchem.comnih.gov

The study of these chemical transformations and their analogues is crucial for understanding the initial, non-enzymatic or enzyme-catalyzed, steps that could lead to the formation of the enol aldehyde in a biological system. lookchem.com The enol aldehyde is not just a metabolic intermediate but also a key chemical degradation product, highlighting the interplay between chemical stability and biotransformation. lookchem.comscirp.org The fact that this rearrangement can be influenced by factors like pH and solvent environment (favoring aprotic solvents) provides a framework for studying the conditions under which the this compound precursor might form. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification

Spectroscopic Approaches in Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of 17-deoxycortolonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical approach.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.netslideshare.net For this compound, both ¹H and ¹³C NMR are employed to elucidate its complex steroidal framework. nih.govoup.com

In a key study, the ¹H NMR spectra of the methyl esters of the 20α and 20β isomers of this compound were instrumental in their identification. oup.com The chemical shifts of specific protons, such as those of the C-18 and C-19 methyl groups, and the protons at C-3 and C-20, provided crucial data for confirming the 11-keto, 17-deoxy 5β-steroid structure. oup.com The coupling constants observed in the spectra also helped to define the stereochemistry of the molecule. oup.com For instance, the difference in the coupling constant for the H-20 proton helped distinguish between the 20α and 20β isomers. oup.com

While one-dimensional (1D) NMR techniques like ¹H and ¹³C are fundamental, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide even more detailed structural insights by revealing proton-proton and proton-carbon correlations within the molecule. researchgate.netmagritek.com Although specific 2D NMR data for this compound is not extensively reported in the provided context, these methods are standard in steroid characterization. nih.gov

Table 1: Key ¹H NMR Chemical Shifts for the Methyl Esters of this compound Isomers oup.com

| Proton | Isomer A (20α) Chemical Shift (ppm) | Isomer B (20β) Chemical Shift (ppm) |

| H-18 (CH₃) | 0.71 | 0.73 |

| H-19 (CH₃) | 1.15 | 1.15 |

| H-21 (CO₂CH₃) | 3.76 | 3.74 |

| H-3 | 3.61 (multiplet) | 3.61 (multiplet) |

| H-20 | 4.09 (doublet, J=10Hz) | 4.00 (doublet, J=5Hz) |

This table is based on data reported for the methyl ester derivatives of the compounds.

High-Resolution Mass Spectrometry (HRMS) for Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its identity. oup.comoup.com For the methyl esters of the this compound isomers, electron ionization HRMS was used to determine their exact mass. oup.com

The measured mass-to-charge ratios (m/z) for the parent peaks of the two isomers were found to be 378.2415 for isomer A and 378.2408 for isomer B. oup.com These values were in excellent agreement with the calculated mass of 378.2406 for the molecular formula C₂₂H₃₄O₅, providing strong evidence for their elemental composition. oup.com

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. libretexts.org For carboxylic acids and esters, characteristic fragmentation patterns, such as the loss of specific functional groups, can aid in structural elucidation. libretexts.org While detailed fragmentation data for this compound is not provided in the search results, the technique is fundamental in steroid analysis. colab.ws

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation of this compound from complex biological matrices and for its quantification. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org

Thin-Layer Chromatography (TLC) in Initial Isolation Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the initial separation and purification of compounds. bioline.org.brresearchgate.netglobalresearchonline.net In the initial studies of cortisol metabolism, a less polar radioactive fraction was observed on silica (B1680970) gel TLC plates, which led to the discovery of 17-deoxycortolonic acids. oup.combioscientifica.com

TLC is particularly useful for monitoring the progress of reactions and for the preliminary identification of metabolites in biological samples like urine. researchgate.netbioscientifica.com Different solvent systems can be employed to achieve optimal separation of steroids based on their polarity. bioline.org.brsmujo.idyoutube.com For instance, a sequence of developing solvents such as ether, a methylene (B1212753) chloride:dioxane:water system, and ethyl acetate (B1210297) has been used for the chromatographic separation of steroid metabolites. bioscientifica.com The separated compounds on the TLC plate can be visualized using various reagents, such as a tetrazolium reagent or vanillin:perchloric acid, which produce colored spots. bioscientifica.com

Table 2: General TLC Systems for Steroid Analysis bioline.org.br

| Stationary Phase | Mobile Phase Example | Application |

| Silica Gel | Cyclohexane/ethyl acetate/ethanol | Androgens and gestagens |

| Silica Gel | Chloroform/acetone | General steroid separation |

| Silica Gel | n-hexane/dichloromethane/acetonitrile | Androgens and gestagens |

| Silica Gel G60 | Toluene:acetic acid:water | Fecal bile acids scielo.sa.cr |

This table provides examples of TLC systems used for general steroid analysis and is not specific to this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of steroids in various samples. nih.govhitachi-hightech.comkarger.com It offers high resolution and sensitivity. karger.com Reversed-phase HPLC, typically using a C18 column, is the most common mode for steroid analysis. nih.govnih.gov

In the context of cortisol metabolites, HPLC allows for the separation of a wide range of structurally similar steroids. karger.com The separation is achieved by a gradient mobile phase system, often consisting of water and an organic solvent like acetonitrile. nih.gov Detection is commonly performed using a UV detector, as many steroids absorb UV light. karger.com For enhanced sensitivity and selectivity, especially for steroids lacking a strong chromophore, derivatization to form fluorescent products can be employed. nih.gov

The efficiency of HPLC allows for the routine assay of numerous samples in a day, making it a valuable tool for clinical and research laboratories. karger.com

Table 3: Example HPLC Parameters for Corticosteroid Analysis nih.gov

| Parameter | Specification |

| Column | C18 |

| Mobile Phase | Water and Acetonitrile (gradient) |

| Detection | Diode Array Detector |

| Detection Limit | 10 ng/mL in 5 mL of urine |

| Linearity Range | 20 ng/mL to 1.0 µg/mL |

This table presents typical parameters for the HPLC analysis of a panel of corticosteroids and may not be specific to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Advanced Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.govmdpi.com This technique has become the method of choice for the comprehensive profiling and quantification of steroids and their metabolites in biological samples. nih.govnih.gov

LC-MS/MS offers superior sensitivity and specificity compared to HPLC with UV detection, allowing for the measurement of low-abundance metabolites. mdpi.com In the positive ion mode, mass spectra of corticosteroids often show protonated molecular ions [M+H]⁺ and ammonium (B1175870) adduct ions [M+NH₄]⁺, as well as characteristic fragment ions resulting from the loss of water or other small molecules. nih.gov Selected Ion Monitoring (SIM) mode can further enhance sensitivity, with detection limits in the nanogram to picogram range. nih.gov

The application of LC-MS/MS is crucial for steroid profiling in complex matrices like plasma and urine, enabling the simultaneous analysis of a large number of compounds in a single run. nih.govannlabmed.org This capability is essential for studying metabolic pathways and for the diagnosis of metabolic disorders. nih.gov

Table 4: Common Ion Transitions in LC-MS/MS of Corticosteroids nih.gov

| Precursor Ion | Product Ions |

| [M+H]⁺ | [MH-18]⁺, [MH-30]⁺, [MH-60]⁺ |

| [M+NH₄]⁺ |

This table shows common fragmentation patterns for corticosteroids and is not specific to this compound.

Isotope Dilution Techniques for Quantification and Pathway Confirmation

Isotope dilution is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high accuracy and precision in quantification. This method is particularly valuable in metabolic studies for confirming the biotransformation of a precursor into a specific metabolite.

In the foundational research that identified this compound, reverse isotope dilution was a key technique used to confirm that this compound is a metabolite of cortisol. eurospe.orgresearchgate.netresearchgate.net The process involved administering radioactively labeled cortisol to a subject and then isolating the urinary metabolites. To confirm the identity of the isolated radioactive compounds as this compound, a known amount of authentic, non-radioactive this compound was added to the urinary extract. The mixture was then rigorously purified through various chromatographic steps. The principle of reverse isotope dilution dictates that if the isolated radioactive compound is indeed this compound, the specific activity (the ratio of radioactivity to mass) of the purified mixture will remain constant throughout the purification process. The consistent specific activity observed in these pioneering studies provided definitive evidence that this compound is a bona fide metabolite of cortisol. eurospe.org

The table below summarizes the key aspects of the use of reverse isotope dilution in the confirmation of the 17-deoxylation pathway of cortisol metabolism.

| Feature | Description | Reference |

| Technique | Reverse Isotope Dilution | eurospe.orgresearchgate.net |

| Precursor | Radioactively labeled Cortisol | eurospe.org |

| Biological Matrix | Human Urine | eurospe.org |

| Key Finding | Constant specific activity after co-crystallization of urinary metabolites with authentic this compound. | eurospe.org |

| Conclusion | Confirmed the existence of a 17-deoxylation pathway in cortisol metabolism, leading to the formation of this compound. | eurospe.orgresearchgate.netresearchgate.net |

Development of Robust Analytical Protocols for Biological Matrices

The development of robust and validated analytical methods is essential for the reliable quantification of this compound in complex biological matrices such as urine and plasma. While specific, validated methods solely for this compound are not extensively detailed in the public domain beyond initial discovery, the principles for their development can be inferred from established protocols for similar steroid acids, like cortoic acids and other bile acids. eurospe.orgnih.govnih.gov These methods typically involve a combination of sophisticated sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation: The initial and critical step in the analysis is the extraction of the analyte from the biological matrix. Due to the complexity of biological fluids, which contain numerous potentially interfering substances, a multi-step sample preparation procedure is often necessary. uni-muenchen.de

Solid-Phase Extraction (SPE): This is a common technique for the initial cleanup and concentration of steroid acids from urine or plasma. eurospe.orgresearchgate.net C18 or other reversed-phase cartridges are frequently used to retain the analytes of interest while allowing more polar, interfering compounds to be washed away.

Liquid-Liquid Extraction (LLE): Following SPE, LLE can be employed for further purification.

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroid acids require derivatization to increase their volatility and improve their chromatographic properties. Common derivatization procedures include esterification of the carboxylic acid group and silylation of hydroxyl groups. eurospe.orgresearchgate.net For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.

Chromatographic Separation: High-resolution separation is crucial to distinguish this compound from its isomers and other structurally similar endogenous steroids.

Gas Chromatography (GC): When coupled with MS, GC provides excellent separation for volatile derivatives of steroid acids. eurospe.orgresearchgate.net

Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of non-volatile and polar compounds like steroid acids, often without the need for derivatization. nih.govnih.gov Reversed-phase columns are typically used for the separation.

Mass Spectrometric Detection: Mass spectrometry offers high sensitivity and selectivity for the detection and quantification of analytes.

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the analyte, aiding in its identification.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. By monitoring specific precursor-product ion transitions (Selected Reaction Monitoring or SRM), MS/MS provides a very high degree of selectivity and sensitivity, which is essential for quantifying low-abundance metabolites in complex matrices. nih.govnih.gov

A summary of a hypothetical robust analytical protocol for this compound based on methods for similar compounds is presented below.

| Step | Technique | Details | Purpose |

| Sample Collection | - | Collection of 24-hour urine or plasma samples. | To obtain a representative sample of the analyte. |

| Sample Preparation | Solid-Phase Extraction (SPE) | C18 cartridges followed by elution with an organic solvent. | Initial cleanup and concentration of the analyte. |

| Liquid-Liquid Extraction (LLE) | Extraction into an immiscible organic solvent. | Further purification from interfering substances. | |

| Derivatization (for GC-MS) | Esterification and silylation. | To increase volatility and improve chromatographic performance. | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation on a high-resolution capillary column (GC) or reversed-phase column (LC) followed by MS or MS/MS detection. | Separation, identification, and quantification of the analyte. |

| Quantification | Isotope Dilution | Use of a stable isotope-labeled internal standard. | To ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. |

The validation of such a method would involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery, in accordance with international guidelines to ensure the reliability of the generated data. nih.gov

Biochemical and Physiological Research Implications

Role in Cortisol Catabolism and Glucocorticoid Homeostasis

17-Deoxycortolonic acid is a metabolite of cortisol, the body's primary glucocorticoid hormone. Its formation represents a specific, albeit less prominent, pathway in the breakdown of cortisol. The existence of a 17-deoxylation pathway in cortisol metabolism was established through the isolation of its 20α- and 20β-hydroxy isomers, identified as 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids. nih.govoup.comoup.com This discovery highlighted a new dimension in the intricate process of glucocorticoid catabolism. researchgate.net

The adrenal cortex produces glucocorticoids, like cortisol, and mineralocorticoids through distinct pathways. nih.govscielo.brfrontiersin.org The 17-deoxy pathway is a significant route in the zona fasciculata, leading to the production of corticosteroids such as deoxycorticosterone and corticosterone (B1669441). nih.gov The discovery of this compound as a cortisol metabolite underscores the metabolic interplay and the potential for alternative catabolic routes within the broader steroid network. nih.gov

Potential as a Biochemical Marker for Specific Metabolic States

The study of steroid metabolites in biological fluids, a field known as metabolic profiling or metabolomics, offers a window into the body's physiological and pathological states. nih.govmdpi.commdpi.comsemanticscholar.org The presence and concentration of specific metabolites can serve as valuable biochemical markers.

Research into Its Presence and Concentration in Biological Samples

The initial identification of this compound was achieved through its isolation from human urine. oup.com This confirmed its status as a product of human cortisol metabolism. nih.govoup.com Further research has focused on the analysis of various steroid metabolites in biological samples to understand normal and altered steroidogenesis. The quantification of steroids like this compound in urine or plasma can provide insights into the activity of specific metabolic pathways. nih.gov

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become essential tools for the detailed profiling of steroid hormones and their metabolites. metabolon.com These methods allow for the sensitive and specific measurement of a wide array of compounds, including less abundant ones like this compound, in complex biological matrices.

Interpretive Frameworks for Metabolic Profiling

Metabolic profiling generates large datasets that require sophisticated analytical and interpretive frameworks. By comparing the metabolic profiles of individuals in different physiological or disease states, researchers can identify patterns and potential biomarkers. For instance, alterations in the levels of this compound, in conjunction with other steroid metabolites, could indicate shifts in cortisol metabolism due to genetic factors, disease, or exposure to certain drugs.

The interpretation of these metabolic fingerprints relies on a deep understanding of the underlying biochemical pathways. For example, an elevated level of 17-deoxy pathway metabolites might point towards specific enzymatic activities or dysregulations in the adrenal cortex. nih.gov Therefore, the inclusion of this compound in comprehensive steroid profiling panels can enhance the resolution of these metabolic snapshots, providing a more complete picture of an individual's steroid metabolome.

Interactions with Other Steroid Metabolic Networks

The steroidogenic pathways are a complex and interconnected web. The metabolism of glucocorticoids does not occur in isolation but rather intersects with the pathways of mineralocorticoids and androgens.

Cross-talk with Androgen and Mineralocorticoid Pathways

The synthesis of all steroid hormones begins with cholesterol and diverges into different pathways to produce glucocorticoids, mineralocorticoids, and androgens. scielo.brresearchgate.netwikipedia.org The enzymes involved in these pathways often have overlapping substrate specificities, leading to significant cross-talk. For example, the 17-deoxy pathway, which is relevant to this compound, is a key route for the synthesis of mineralocorticoid precursors. nih.gov

Specifically, the zona fasciculata of the adrenal gland contains both the 17-hydroxy pathway for cortisol production and the 17-deoxy pathway. nih.gov This co-localization allows for potential interactions and shunting of intermediates between these pathways. While cortisol is the primary glucocorticoid, the 17-deoxy pathway contributes to the pool of circulating mineralocorticoid precursors. nih.gov The formation of this compound from cortisol suggests a metabolic link where a glucocorticoid is shunted into a metabolite structurally related to the 17-deoxy series.

Furthermore, enzymes like CYP17A1 are critical for both cortisol and androgen synthesis, highlighting a key regulatory point of intersection. ijbs.commdpi.comresearchgate.net Alterations in the activity of such enzymes can have cascading effects on the production and metabolism of multiple classes of steroid hormones.

Impact on Steroidogenesis Research

The identification of metabolites like this compound has refined our understanding of steroidogenesis. It underscores that the metabolic fate of a steroid hormone can be more complex than previously thought, involving minor or alternative pathways that may gain significance under certain physiological or pathological conditions. nih.govoup.com

This knowledge is critical for researchers investigating disorders of steroid metabolism. For instance, in congenital adrenal hyperplasia, enzymatic defects lead to the accumulation of certain steroid precursors and the shunting of intermediates into alternative pathways. A comprehensive analysis of all steroid metabolites, including those from minor pathways, is essential for accurate diagnosis and monitoring.

The ongoing exploration of the complete steroid metabolome continues to uncover new metabolites and pathways, providing a more detailed map of steroid hormone action and disposition. The story of this compound is a testament to the continuous evolution of our understanding of the intricate and interconnected world of steroid biochemistry.

Contributions to the Understanding of Steroid Hormone Regulation

The study of this compound has provided significant insights into the intricate pathways of steroid hormone metabolism, thereby enhancing the understanding of its regulation. The discovery and characterization of this compound revealed a previously unknown metabolic fate for cortisol, expanding the map of steroid biotransformation.

Detailed Research Findings

Research into cortisol metabolism led to the isolation and identification of this compound from human urine. oup.com This discovery was pivotal as it established the existence of a "17-deoxylation" pathway for cortisol. nih.govoup.comresearchgate.net Prior to this, the primary metabolic routes for cortisol were thought to be reduction and conjugation. The identification of a pathway that removes the hydroxyl group at the C-17 position represented a new dimension in steroid catabolism.

The isolated metabolites were identified as two stereoisomers: the 20α- and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids. oup.comnih.govresearchgate.net Their structures were rigorously confirmed through advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry of their methyl esters, and validated by reverse isotope dilution. oup.comoup.com The research distinguished these compounds from other acidic metabolites of cortisol, such as cortolic and cortolonic acids. oup.com

Subsequent in vitro studies using mouse liver homogenates helped to elucidate the mechanism of this 17-dehydroxylation. researchgate.netcolab.ws This research suggested that the conversion of cortisol to a 17-deoxy-21-oic acid involves an enol aldehyde intermediate. researchgate.netcolab.ws Specifically, the cis isomer of the enol aldehyde was found to be a substrate for the formation of 11β,20-Dihydroxy-3-oxopregna-4-en-21-oic acid, a related 17-deoxy-21-oic acid, indicating the stereospecificity of the conversion. researchgate.netcolab.ws

The table below summarizes the key findings from the initial research that identified this compound.

Table 1: Key Research Findings on the Identification of this compound

| Finding | Description | Analytical Method(s) | Source(s) |

|---|---|---|---|

| Discovery | Established a new 17-deoxylation pathway in cortisol metabolism. | Isotope Dilution, Chromatography | oup.comnih.gov |

| Structure | Identified as 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acid. | Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry | oup.comresearchgate.net |

| Precursor | Identified as a metabolite of cortisol. | In vivo administration of labeled cortisol | oup.com |

| Mechanism | Proposed to form via an enol aldehyde intermediate. | In vitro incubation with liver homogenates, HPLC, TLC | researchgate.netcolab.ws |

The discovery of this alternative metabolic route contributes to a more comprehensive understanding of steroid hormone homeostasis. The regulation of steroid hormones is not only dependent on their biosynthesis, which is controlled by enzymes like 21-hydroxylase and 11β-hydroxylase, but also on their clearance and inactivation. glowm.comgfmer.ch The 17-deoxylation pathway represents one of these clearance mechanisms.

While not a primary diagnostic biomarker itself, the existence of this compound provides context for diseases of steroid dysregulation, such as Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. frontiersin.orgjcrpe.org In this condition, the block in the cortisol synthesis pathway leads to the accumulation of precursor steroids like 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol. ru.nlnih.govjcrpe.org The body must metabolize this excess of precursors, and understanding all possible metabolic pathways, including minor ones like 17-deoxylation of downstream metabolites, is crucial for a complete biochemical picture of the disease. The primary biomarkers used for diagnosing and monitoring CAH are those that accumulate directly behind the enzymatic block. nih.govnih.gov

The table below contextualizes this compound among other key steroids in the context of adrenal steroid regulation and its disorders.

Table 2: Steroid Metabolites and Their Significance in Hormone Regulation

| Compound | Role in Steroid Regulation | Relevance as a Biomarker | Source(s) |

|---|---|---|---|

| Cortisol | The primary glucocorticoid in humans, regulating metabolism, immune response, and stress. | Measured to assess adrenal function. | gfmer.ch |

| 17-Hydroxyprogesterone (17OHP) | A key intermediate in the synthesis of cortisol from progesterone. | Primary biomarker for diagnosing and monitoring 21-hydroxylase deficiency (CAH). ru.nljcrpe.org | ru.nljcrpe.org |

| 21-Deoxycortisol | A metabolite formed from 17OHP, which accumulates in 21-hydroxylase deficiency. | A highly specific secondary biomarker for 21-hydroxylase deficiency. nih.govnih.gov | nih.govnih.gov |

| This compound | A metabolite representing a minor catabolic pathway of cortisol (17-deoxylation). | Not used as a clinical biomarker, but its discovery expanded the known metabolic map of cortisol. | oup.comnih.gov |

Future Directions in 17 Deoxycortolonic Acid Research

Unraveling Undiscovered Enzymatic Pathways

The formation of 17-Deoxycortolonic acid occurs via a 17-deoxylation pathway in the metabolism of cortisol. nih.gov However, the specific enzymes responsible for this conversion remain to be fully identified and characterized. Future research will likely focus on pinpointing these enzymatic players. The metabolism of corticosteroids can be complex, involving multiple potential degradation pathways. researchgate.net

Investigations into the metabolism of other steroids and fatty acids suggest that enzymes from the cytochrome P450 (CYP) superfamily are strong candidates. For instance, CYP4A and CYP4F subfamilies are known to catalyze the omega-oxidation of fatty acids in liver microsomes, a process that involves hydroxylation. nih.gov Research is needed to determine if similar enzymes, or perhaps novel ones, are responsible for the 17-deoxygenation step in cortisol metabolism.

Future studies would involve in-vitro experiments using human liver microsomes and a panel of recombinant human CYP enzymes to screen for catalytic activity towards cortisol and its intermediates, leading to the formation of this compound. Identifying specific inhibitors of these enzymes would further clarify their role in this metabolic route. nih.gov

Table 1: Potential Enzyme Classes for Investigation in this compound Metabolism

| Enzyme Class | Potential Role | Rationale for Investigation |

|---|---|---|

| Cytochrome P450 (CYP) Enzymes | Catalysis of the 17-deoxygenation reaction. | Known to be involved in a wide range of steroid and fatty acid hydroxylation and oxidation reactions. nih.gov |

| Dehydrogenases/Reductases | Interconversion of hydroxyl and keto groups. | Cortisol metabolism involves numerous reduction and oxidation steps. |

Advanced Omics Approaches in Steroid Metabolomics

The advent of "omics" technologies offers a powerful, systems-level approach to understanding steroid metabolism. mdpi.com Integrating metabolomics with genomics and transcriptomics can provide a comprehensive picture of the factors regulating the levels of this compound.

Metabolomics can be used for the broad profiling of steroids in biological samples, allowing for the quantification of this compound alongside cortisol and other related metabolites. This approach can help identify correlations and metabolic shifts in various physiological or disease states. semanticscholar.orgnih.gov

Genomics and Transcriptomics can be used to identify genetic variants (single nucleotide polymorphisms) or changes in gene expression of the enzymes involved in its synthesis. mdpi.com By correlating these genetic and transcriptomic data with metabolomic profiles, researchers can establish definitive links between specific genes and the activity of the 17-deoxylation pathway. This multi-omics strategy has been successfully applied in other areas of metabolic and corticosteroid research to uncover novel biomarkers and understand inter-individual variability. mdpi.comsemanticscholar.org

Table 2: Application of Advanced Omics in this compound Research

| Omics Technology | Specific Application | Expected Outcome |

|---|---|---|

| Metabolomics | Untargeted or targeted profiling of steroid panels in biofluids (e.g., urine, plasma). | Quantification of this compound and identification of co-varying metabolites. semanticscholar.orgnih.gov |

| Genomics | Genome-Wide Association Studies (GWAS). | Identification of genetic loci associated with variations in this compound levels. mdpi.com |

| Transcriptomics | RNA sequencing of relevant tissues (e.g., liver, adrenal gland). | Correlation of gene expression levels of candidate enzymes with metabolite concentrations. mdpi.com |

| Multi-omics Integration | Combining metabolomic, genomic, and transcriptomic datasets. | A holistic understanding of the regulation and functional importance of the 17-deoxylation pathway. nih.gov |

Development of Enhanced Analytical Standards and Techniques

Accurate and reliable quantification is the bedrock of biochemical research. While the initial identification of this compound utilized nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), future research requires the development of more routine, validated analytical methods. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are standard in steroid analysis and could be optimized for this specific compound. researchgate.netresearchgate.net

A critical gap in current research is the availability of certified reference materials (CRMs) or analytical standards for this compound. The development of a pure, well-characterized standard is essential for:

Method validation: To ensure the accuracy, precision, and linearity of newly developed quantification methods.

Inter-laboratory comparability: To allow results from different research groups to be compared reliably.

Absolute quantification: To determine the precise concentrations in biological samples, rather than just relative changes.

Future efforts must therefore be directed towards the chemical synthesis and certification of this compound as an analytical standard.

Table 3: Comparison of Analytical Techniques for Steroid Analysis

| Technique | Strengths | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Provides definitive structural information. nih.gov | Used for initial identification and structural confirmation of synthesized standards. |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and specificity for identification. nih.govresearchgate.net | Identification in complex biological matrices and structural elucidation. |

| HPLC/UPLC-MS | High sensitivity, selectivity, and suitability for routine quantification. researchgate.net | Development of validated methods for quantifying the compound in clinical or research samples. |

Expanding Understanding of Its Role in Specific Physiological and Pathophysiological Models

The ultimate goal of characterizing a new metabolite is to understand its biological function. The physiological and pathophysiological roles of this compound are currently unknown. As a product of cortisol metabolism, its concentration may be altered in conditions associated with dysregulated glucocorticoid activity.

Future research should investigate the levels of this compound in various disease models, including:

Adrenal Gland Disorders: Conditions such as Cushing's syndrome or Addison's disease, which are characterized by excess or deficient cortisol production, respectively.

Metabolic Syndrome: Given the deep involvement of cortisol in regulating metabolism, exploring this pathway in the context of obesity, diabetes, and hypertension is a logical next step.

Liver Disease: As the liver is a primary site of steroid metabolism, liver dysfunction could significantly alter the 17-deoxylation pathway. nih.gov

By measuring the concentration of this compound in these specific contexts, researchers can begin to assess its potential as a biomarker. For instance, an elevated level might indicate the upregulation of a specific metabolic pathway in response to a pathological state or a pharmaceutical intervention. These studies will be crucial in transitioning our knowledge of this compound from a chemical curiosity to a molecule with potential clinical relevance.

Q & A

Q. How do redox conditions influence the equilibrium between this compound and its precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.